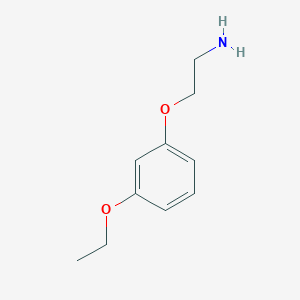

2-(3-Ethoxyphenoxy)-ethylamine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-ethoxyphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-12-9-4-3-5-10(8-9)13-7-6-11/h3-5,8H,2,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSGMQUQZQZSKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Ethoxyphenoxy Ethylamine

Established Synthetic Pathways for Aryloxyethylamines

The synthesis of aryloxyethylamines is generally achieved through convergent strategies that build the molecule by connecting a substituted phenol (B47542) with an aminoethyl moiety. These pathways are designed to be efficient and adaptable, allowing for the preparation of a diverse range of derivatives. Key considerations in designing a synthetic route include the availability of starting materials, reaction yields, and the stereochemical control required for the final product.

A common and highly versatile approach begins with a substituted phenol, such as 3-ethoxyphenol (B1664596), which undergoes a series of transformations to first build the aryloxyethanol or aryloxyacetonitrile backbone, followed by the formation of the terminal ethylamine (B1201723) group.

The formation of the aryl ether bond is a critical step in the synthesis of aryloxyethylamines. This is typically accomplished through the nucleophilic substitution reaction of a phenoxide with an alkyl halide, a classic method known as the Williamson ether synthesis. Alternative methods, such as copper-catalyzed Ullmann-type couplings, have also been developed to facilitate this transformation, particularly with less reactive substrates. organic-chemistry.orgmdpi.comorganic-chemistry.org The choice of method often depends on the specific substrates and desired reaction conditions. google.com

Table 1: Comparison of Etherification Methods for Aryl Ether Synthesis

| Method | Reagents & Conditions | Description |

| Williamson Ether Synthesis | Phenol, Strong Base (e.g., NaH, K₂CO₃), Alkyl Halide (e.g., 2-chloroethanol) | The phenol is deprotonated to form a nucleophilic phenoxide, which then displaces the halide from the alkyl substrate. |

| Ullmann Coupling | Phenol, Aryl Halide, Copper Catalyst (e.g., CuI, CuBr), Base (e.g., Cs₂CO₃), Ligand | A copper-catalyzed cross-coupling reaction that is effective for forming diaryl ethers or alkyl aryl ethers from aryl halides. mdpi.comorganic-chemistry.org |

| Mitsunobu Reaction | Phenol, Alcohol, Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃) | Allows for the etherification of phenols with alcohols under mild, neutral conditions, proceeding with an inversion of stereochemistry at the alcohol carbon. |

An alternative pathway involves the initial acylation of the phenol with chloroacetyl chloride. nveo.orggoogle.com This reaction, often performed in the presence of a base or a Lewis acid catalyst, yields a phenoxyacetyl chloride intermediate. This intermediate is a versatile precursor that can be converted into the target amine through several subsequent steps. For example, reaction with ammonia (B1221849) or a protected amine source, followed by reduction of the resulting amide, provides the desired aryloxyethylamine.

Table 2: Reaction Sequence via Chloroacetylation

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Chloroacetylation | 3-Ethoxyphenol, Chloroacetyl chloride | 2-Chloro-1-(3-ethoxyphenoxy)ethan-1-one |

| 2 | Amination | Ammonia (or phthalimide (B116566) followed by hydrolysis) | 2-Amino-1-(3-ethoxyphenoxy)ethan-1-one |

| 3 | Reduction | Reducing agent (e.g., LiAlH₄, BH₃) | 2-(3-Ethoxyphenoxy)-ethylamine |

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgjocpr.com This reaction typically proceeds in a one-pot fashion where the carbonyl compound and an amine (or ammonia) condense to form an imine intermediate, which is then immediately reduced to the corresponding amine. masterorganicchemistry.comyoutube.com The key to this process is the use of a reducing agent that is selective for the imine over the starting carbonyl group.

Mild reducing agents are preferred to avoid premature reduction of the aldehyde or ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices because they are less reactive towards carbonyls at the neutral or weakly acidic pH required for imine formation. wikipedia.orgmasterorganicchemistry.com

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Features |

| Sodium Cyanoborohydride | NaBH₃CN | Effective at mildly acidic pH (4-5); selectively reduces imines in the presence of aldehydes and ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni) | A "green" method that can be used for direct reductive amination, though it may sometimes require higher pressures and temperatures. wikipedia.orguni-bayreuth.de |

Constructing this compound from a basic phenol precursor like 3-ethoxyphenol exemplifies a typical multi-step synthetic strategy. savemyexams.comsavemyexams.com Such a sequence involves the logical application of several fundamental organic reactions to build the target molecule's complexity step-by-step. A plausible pathway combines the etherification and reductive amination reactions previously discussed.

The process begins by forming the ether linkage, followed by functional group manipulation to install the amine. This approach highlights how chemists design reaction pathways by identifying key bonds to be formed and selecting appropriate reactions to achieve the transformation. libretexts.org

Table 4: Illustrative Multi-Step Synthesis of this compound

| Step | Transformation | Starting Material | Reagents | Intermediate/Product |

| 1 | Etherification | 3-Ethoxyphenol | 1. NaH 2. 2-Bromoethanol | 2-(3-Ethoxyphenoxy)-ethan-1-ol |

| 2 | Oxidation | 2-(3-Ethoxyphenoxy)-ethan-1-ol | PCC or Swern Oxidation | 2-(3-Ethoxyphenoxy)acetaldehyde |

| 3 | Reductive Amination | 2-(3-Ethoxyphenoxy)acetaldehyde | NH₃, NaBH₃CN | This compound |

For aryloxyethylamines containing a stereocenter, controlling the stereochemistry is crucial. Chemoenzymatic synthesis, which integrates highly selective biological catalysts with traditional chemical reactions, has emerged as a powerful strategy for producing enantiomerically pure compounds. nih.govrsc.org Enzymes such as imine reductases (IREDs), dehydrogenases, and transaminases can introduce chirality with exceptional precision, often under mild reaction conditions. nih.govresearchgate.net

These biocatalytic steps can be combined with chemocatalytic reactions, such as palladium-catalyzed cross-coupling, in one-pot sequences to streamline the synthesis of high-value chiral N-arylamines. nih.gov This modern approach addresses the challenge of asymmetric synthesis and offers a more sustainable alternative to classical resolution methods. rsc.orgrsc.org

Table 5: Enzymes in Stereoselective Amine Synthesis

| Enzyme Class | Reaction Catalyzed | Role in Synthesis |

| Imine Reductases (IREDs) | Stereoselective reduction of imines and iminium ions | Converts a prochiral imine into a chiral amine with high enantiomeric excess. rsc.org |

| Amine Dehydrogenases (AmDHs) | Reductive amination of prochiral ketones | Directly converts a ketone into a chiral amine using ammonia as the amine source. nih.gov |

| Transaminases (TAs) | Transfer of an amino group from a donor to a ketone acceptor | Asymmetric synthesis of primary amines from the corresponding ketones. |

Strategies Involving Phenol Derivatization and Subsequent Amine Formation

Reaction Mechanisms of this compound and its Precursors

The formation of this compound relies on well-established reaction mechanisms that build its ether and amine components. These mechanisms govern the efficiency and outcome of the synthetic steps leading to the target molecule and its precursors.

Nucleophilic addition-elimination is a key reaction mechanism, particularly in the synthesis of amide derivatives from amines. chemguide.co.ukyoutube.com This two-stage process is fundamental to derivatization strategies involving this compound. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on an electrophilic carbonyl carbon, such as that in an acyl chloride. youtube.comsavemyexams.com

The mechanism proceeds in two distinct stages:

Addition Stage: The nitrogen atom of the amine acts as a nucleophile, attacking the partially positive carbonyl carbon of a compound like an acyl chloride. chemguide.co.uk This leads to the breaking of the carbon-oxygen double bond (C=O), with the electrons moving to the oxygen atom, forming a negatively charged tetrahedral intermediate. youtube.com

Elimination Stage: The intermediate is unstable. The lone pair of electrons on the negatively charged oxygen atom reforms the C=O double bond. youtube.com Concurrently, a leaving group, such as a chloride ion in the case of an acyl chloride, is expelled. youtube.com A final deprotonation step, often involving another amine molecule, neutralizes the positively charged nitrogen, yielding the final amide product and an ammonium (B1175870) salt. chemguide.co.ukyoutube.com

This mechanism is central to the amidation reactions discussed in section 2.3.1.

The synthesis of primary amines often involves the nucleophilic substitution (SN2) reaction between an alkyl halide and a nitrogen nucleophile, such as ammonia or an azide (B81097) ion. libretexts.orgtminehan.com This mechanism is a plausible pathway for introducing the ethylamine moiety in the synthesis of this compound.

The process can be summarized in the following steps:

SN2 Attack: The nitrogen atom of a nucleophile (e.g., ammonia) uses its lone pair of electrons to attack the electrophilic carbon of an alkyl halide, displacing the halide ion in a single, concerted step. ucalgary.ca This forms a new carbon-nitrogen bond and results in a protonated amine (an ammonium salt). libretexts.orgucalgary.ca

Deprotonation: A base, often an excess of the starting amine or ammonia, removes a proton from the positively charged nitrogen atom. ucalgary.camnstate.edu This step neutralizes the intermediate, yielding the primary amine product. libretexts.org

A significant challenge in this method is over-alkylation. ucalgary.camasterorganicchemistry.com The primary amine product is also nucleophilic and can react with additional alkyl halide to form secondary, tertiary, and eventually quaternary ammonium salts. masterorganicchemistry.comlibretexts.org To favor mono-alkylation and produce the primary amine, a large excess of the initial nucleophile (e.g., ammonia) is often used. tminehan.commnstate.edu An alternative, the Gabriel synthesis, uses a phthalimide anion as the nitrogen nucleophile to prevent over-alkylation and cleanly produce primary amines after hydrolysis. libretexts.orgtminehan.compressbooks.pub

Table 1: Comparison of Amine Synthesis Strategies

| Method | Nucleophile | Key Features | Potential Issues |

| Direct Alkylation | Ammonia (NH₃) | Simple, one-step C-N bond formation. | Polyalkylation is common, leading to mixtures of 1°, 2°, and 3° amines. ucalgary.camasterorganicchemistry.com |

| Gabriel Synthesis | Potassium Phthalimide | Avoids over-alkylation, yielding a clean primary amine. libretexts.orgpressbooks.pub | Requires an additional hydrolysis step to release the amine. |

| Azide Synthesis | Azide Ion (N₃⁻) | Alkyl azide intermediate is not nucleophilic, preventing over-alkylation. libretexts.orgpressbooks.pub | Low-molecular-weight alkyl azides can be explosive. pressbooks.pub |

The ether linkage in this compound is typically formed via the Williamson ether synthesis. libretexts.orgbyjus.com This method is a versatile and widely used SN2 reaction for preparing both symmetrical and asymmetrical ethers. byjus.com

The mechanism involves two main steps:

Deprotonation: A strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), is used to deprotonate the precursor alcohol (in this case, 3-ethoxyphenol), forming a highly nucleophilic alkoxide or phenoxide ion. libretexts.orgyoutube.com The acidity of phenols often allows for the use of bases like NaOH. youtube.com

SN2 Displacement: The resulting phenoxide ion acts as a nucleophile and attacks a primary alkyl halide (e.g., a 2-haloethylamine derivative or a precursor like 1-bromo-2-chloroethane). byjus.com The phenoxide displaces the halide leaving group, forming the ether C-O bond in a single step. byjus.com

For the Williamson ether synthesis to be effective, the alkyl halide should ideally be primary to ensure the SN2 pathway is favored over elimination reactions, which can become competitive with secondary and tertiary halides. youtube.com

Derivatization Strategies for this compound

The primary amine group of this compound is a versatile functional handle for a variety of chemical transformations. Derivatization strategies primarily focus on amidation and alkylation reactions to generate a diverse range of substituted compounds.

The reaction of this compound with carboxylic acids or their more reactive derivatives (such as acyl chlorides and acid anhydrides) yields N-substituted amides. youtube.com This transformation is a robust method for creating stable amide bonds.

When reacting with acyl chlorides, the mechanism is the nucleophilic addition-elimination described in section 2.2.1. chemguide.co.uksavemyexams.com The amine attacks the acyl chloride, forming a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the amide. youtube.com

Direct amidation with carboxylic acids is also possible but typically requires catalysts or activating agents to facilitate the removal of water, which is formed as a byproduct. mdpi.comsciepub.com Common methods include:

Catalytic Activation: Lewis acids like boric acid can be used. The catalyst is believed to react with the carboxylic acid to form a more reactive mixed anhydride (B1165640) intermediate, which is then attacked by the amine. sciepub.comsciepub.com

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. sciepub.com

These reactions are fundamental in medicinal chemistry for synthesizing molecules with potential biological activity. nih.gov

The primary amine of this compound can be further alkylated to produce secondary and tertiary amines. This reaction typically proceeds through the SN2 alkylation-deprotonation mechanism detailed in section 2.2.2. ucalgary.ca

The primary amine acts as a nucleophile, reacting with an alkyl halide to form a secondary ammonium salt. libretexts.org This salt is then deprotonated by a base, which can be another molecule of the starting primary amine, to yield the neutral secondary amine. ucalgary.calibretexts.org The resulting secondary amine is often more nucleophilic than the primary amine from which it was formed, making it susceptible to further reaction with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org

Controlling the extent of alkylation can be challenging due to the increasing nucleophilicity of the products. ucalgary.ca To achieve mono-alkylation (formation of a secondary amine), reaction conditions such as the stoichiometry of the reactants must be carefully controlled.

Table 2: Derivatization Reactions of Primary Amines

| Reaction Type | Reagent | Functional Group Formed | Key Mechanism |

| Amidation | Acyl Chloride (R-COCl) | N-Substituted Amide | Nucleophilic Addition-Elimination chemguide.co.ukyoutube.com |

| Amidation | Carboxylic Acid (R-COOH) + Catalyst | N-Substituted Amide | Catalytic Activation / Dehydration mdpi.comsciepub.com |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | SN2 Alkylation-Deprotonation ucalgary.calibretexts.org |

Formation of Linker Systems for Chemical Biology Applications

Linkers are essential components in chemical biology, acting as bridges in bifunctional molecules to connect different moieties, such as a targeting ligand and a therapeutic agent. bldpharm.com The structure, length, and flexibility of a linker are critical parameters that influence the biological activity of the resulting chimeric molecule. unimi.it

This compound can be incorporated into linker systems designed for various applications. These linkers often possess a terminal functional group, such as an amine, azide, thiol, or carboxylic acid, allowing for conjugation to a molecule of interest. nih.gov The synthesis of such bifunctional linkers is often designed to be rapid and efficient. nih.gov

The role of the linker extends beyond simply connecting two parts of a molecule. It can modulate the active site of an enzyme by altering the protein's conformational dynamics and influencing the frequency of hydrogen bond interactions, which in turn affects the catalytic residues' ability to bind or react with a substrate. nih.gov In the context of bivalent ligand-receptor interactions, the length of the linker can significantly impact the avidity of the binding. nih.gov

The development of linker chemistry is a rapidly expanding field, with a wide variety of linkers being designed to target specific cellular compartments or tissues. unimi.it For intracellular targets, linkers may include a cleavable moiety that releases the active molecule once inside the cell. unimi.it Common cleavable linkers include hydrazones and disulfides. unimi.it The choice of linker can also be crucial in overcoming drug resistance in therapeutic agents. bldpharm.com

| Linker Application | Key Features | Compound Class Example | Reference |

| Bifunctional Molecules | Connects a targeting moiety to a payload (e.g., drug, probe). | PROTACs | bldpharm.com |

| Glycoconjugates | Contains an N-methoxyamine for carbohydrate conjugation and a terminal group for probe attachment. | N-glycosyl-N-alkyl-methoxyamines | nih.gov |

| Enzyme Modulation | Alters protein conformational dynamics to influence catalytic activity. | Bidomain cellulases | nih.gov |

| Bivalent Ligand Binding | Linker length affects the binding avidity to bivalent receptors. | Bivalent sulfonamide ligands | nih.gov |

| Drug Delivery | Can incorporate cleavable moieties for intracellular drug release. | Antibody-drug conjugates | unimi.it |

Cyclization Reactions to Form Heterocyclic Derivatives

Cyclization reactions involving this compound and its derivatives can lead to the formation of various heterocyclic compounds. These reactions are fundamental in synthetic organic chemistry for constructing ring systems that are prevalent in pharmaceuticals and biologically active molecules.

One approach involves the reaction of chalcones with reagents like urea, thiourea, hydroxylamine (B1172632) hydrochloride, or hydrazine (B178648) hydrate (B1144303) to produce six-membered oxazine (B8389632) and thiazine (B8601807) rings, or five-membered isoxazole (B147169) and pyrazole (B372694) rings, respectively. Another strategy is the condensation of a hydrazide-hydrazone with various reagents to yield thiophene, imine, coumarin, and pyrazole derivatives. uobaghdad.edu.iq

Furthermore, mefenamic acid derivatives can be subjected to cyclization to form 1,2,4-triazole (B32235) and oxazine rings. uobabylon.edu.iq The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the cyclization of 3-aminopyrazole (B16455) derivatives. researchgate.net These examples highlight the versatility of cyclization reactions in generating a diverse range of heterocyclic structures from appropriately functionalized starting materials.

| Starting Material Type | Reagents | Resulting Heterocycle(s) |

| Chalcones | Urea, Thiourea, Hydroxylamine, Hydrazine | Oxazine, Thiazine, Isoxazole, Pyrazole |

| Hydrazide-hydrazone | Tetralone, Cyclopentanone, CS2, etc. | Thiophene, Imine, Coumarin, Pyrazole |

| Mefenamic Acid Derivative | Thionyl chloride, Hydrazinecarboxamide | 1,2,4-triazole, Oxazine |

| 3-Aminopyrazole Derivative | Enaminones | Pyrazolo[1,5-a]pyrimidine |

Advanced Synthetic Methodologies

Modern synthetic chemistry continuously seeks more efficient, selective, and sustainable methods for the preparation of valuable chemical compounds. The synthesis of amines, such as this compound, has benefited significantly from advancements in transition metal catalysis and the principles of green chemistry.

Transition Metal-Catalyzed Reactions in Amine Synthesis

Transition metal-catalyzed reactions have become indispensable tools for the construction of C-N bonds, a key step in the synthesis of many amines. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the formation of arylamines from aryl halides or triflates. nih.gov These methods often offer broad substrate scope and mild reaction conditions. beilstein-journals.org

Recent strategies for the synthesis of aliphatic amines include hydroamination and hydroaminoalkylation, which are highly atom-economical processes. nih.govrsc.org Transition metal-catalyzed C(sp3)-H functionalization and visible-light-mediated photoredox catalysis also represent modern approaches to amine synthesis. nih.gov For the asymmetric synthesis of 2-arylethylamines, a variety of transition metal catalysts, including those based on rhodium, palladium, and copper, have been developed to achieve high enantioselectivity. mdpi.com

| Catalytic Strategy | Metal Catalyst (Example) | Key Transformation | Reference |

| Cross-Coupling | Palladium | Aryl Halide + Amine → Arylamine | nih.gov |

| Hydroaminoalkylation | Early Transition Metals | C-H activation α to an amine + Alkene | rsc.org |

| Asymmetric C-H Amination | Copper | Benzylic C(sp3)-H amination | mdpi.com |

| Enantioselective Carboamination | Rhodium | Intermolecular alkene insertion/π-allylation | mdpi.com |

Green Chemistry Approaches and Sustainable Synthetic Strategies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryworld.com These approaches are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to create more environmentally benign and economically viable manufacturing processes. rasayanjournal.co.in

Key green chemistry strategies include the use of catalysts, microwave-assisted synthesis, and ultrasonication to shorten reaction times, increase yields, and simplify product purification. rasayanjournal.co.in Solvent-free reactions, or "grindstone chemistry," and the use of biodegradable "green solvents" like ionic liquids are also important tactics. rasayanjournal.co.in

For the synthesis of amines, a "one-pot" method that combines multiple reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. google.com Sustainable synthesis can also involve mimicking natural processes, such as biomineralization and self-assembly, to create nanomaterials with reduced environmental impact. rsc.org These strategies focus on resource efficiency, waste reduction, and the use of renewable and biocompatible materials. rsc.orgresearchgate.net

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Catalysis | Use of catalysts to enable reactions with higher atom economy. | Reduced waste, lower energy consumption. |

| Alternative Energy Sources | Microwave and ultrasound irradiation to accelerate reactions. | Shorter reaction times, higher yields. |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. | Reduced environmental impact and toxicity. |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized waste generation. |

| One-Pot Reactions | Combining multiple synthetic steps into a single procedure. | Increased efficiency, reduced solvent use and waste. |

Advanced Spectroscopic Characterization Research of 2 3 Ethoxyphenoxy Ethylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The electronic environment of each proton and carbon atom in 2-(3-ethoxyphenoxy)-ethylamine is uniquely influenced by the neighboring functional groups, namely the primary amine, the ether linkage, and the ethoxy substituent on the aromatic ring. These influences, known as substituent effects, manifest as distinct chemical shifts (δ) in the ¹H and ¹³C NMR spectra.

In ¹H NMR, the ethoxy group (-OCH₂CH₃) on the phenyl ring is a strong electron-donating group. This property increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding aromatic protons to be shielded and appear at a relatively lower chemical shift (upfield) compared to benzene (B151609) (7.34 ppm). Conversely, the ether oxygen atom attached directly to the ring is also electron-donating, further influencing the aromatic proton signals. The protons of the ethylamine (B1201723) side chain (-OCH₂CH₂NH₂) are deshielded by the adjacent electronegative oxygen and nitrogen atoms, causing them to appear at a higher chemical shift (downfield).

In ¹³C NMR, the same substituent effects dictate the chemical shifts of the carbon atoms. The carbon atom attached to the ether oxygen (C-O) experiences a significant downfield shift due to the oxygen's electronegativity. oregonstate.edu The aromatic carbons are influenced by the ethoxy group's electron-donating nature. olemiss.edu The chemical shifts of the ethylamine side-chain carbons are also shifted downfield by the adjacent heteroatoms. ucl.ac.uk The specific, predictable shifts allow for the complete assignment of the molecule's carbon skeleton. olemiss.edu

Interactive Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Shift |

| Aromatic H (ortho, para to -OEt) | ~6.8 - 7.2 | ~114 - 122 | Shielded by electron-donating ethoxy group. |

| Aromatic H (meta to -OEt) | ~7.2 - 7.4 | ~130 | Less affected by substituent, similar to benzene. |

| Ar-O-CH₂ - | ~4.0 - 4.2 | ~65 - 70 | Deshielded by adjacent ether oxygen. pdx.edu |

| -CH₂-NH₂ | ~2.9 - 3.1 | ~40 - 45 | Deshielded by adjacent primary amine. |

| -O-CH₂ -CH₃ | ~3.9 - 4.1 (quartet) | ~63 | Deshielded by ether oxygen. |

| -O-CH₂-CH₃ | ~1.3 - 1.5 (triplet) | ~15 | Standard aliphatic region. |

| NH₂ | ~1.5 - 2.5 (broad singlet) | N/A | Variable shift, subject to solvent and concentration; often exchanges with D₂O. |

| Aromatic C -OEt | N/A | ~159 | Strongly deshielded by electronegative oxygen. |

| Aromatic C -O- | N/A | ~158 | Strongly deshielded by electronegative oxygen. |

Note: Values are estimates based on standard substituent effects and may vary with solvent and experimental conditions.

For chiral derivatives of this compound, where a stereocenter might be introduced (e.g., by substitution on the ethylamine chain), NMR spectroscopy is a powerful method for confirming stereochemical purity. While enantiomers produce identical NMR spectra under standard conditions, their presence and ratio can be determined by converting them into diastereomers.

This is typically achieved by reacting the chiral amine with a chiral derivatizing agent (CDA). nih.govresearchgate.net For primary amines, agents like enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) in combination with 2-formylphenylboronic acid can form diastereomeric iminoboronate esters. researchgate.net These diastereomers have distinct chemical and magnetic environments, leading to separate, well-resolved signals in the ¹H NMR spectrum for specific protons, such as the imino proton. researchgate.net The integration of these distinct signals provides a precise quantitative measure of the enantiomeric excess (ee) or diastereomeric ratio (dr). rsc.orgnih.gov This method is rapid and requires only small sample quantities. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides critical information about a molecule's mass and its structural components through analysis of its fragmentation patterns upon ionization. For this compound, which contains an odd number of nitrogen atoms, the molecular ion peak (M⁺) will have an odd mass-to-charge ratio (m/z), conforming to the nitrogen rule. whitman.edu

The fragmentation is dictated by the functional groups present. The most characteristic fragmentation for aliphatic amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process leads to the formation of a stable, resonance-stabilized iminium cation. For a primary amine like this compound, α-cleavage would result in a prominent base peak at m/z 30 ([CH₂=NH₂]⁺). whitman.edu

Other significant fragmentation pathways include the cleavage of the ether bonds. The bond between the aromatic ring and the ether oxygen can break, leading to fragments corresponding to the phenoxy and ethylamine moieties. Cleavage of the alkyl-oxygen bond is also possible.

Interactive Table 3.2: Plausible Mass Spectrometry Fragments for this compound (M.W. = 181.24)

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 181 | [C₁₀H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 152 | [C₈H₉O₂]⁺ | Loss of •CH₂NH₂ radical |

| 137 | [C₈H₉O₂]⁺ | Loss of •C₂H₄NH₂ radical |

| 123 | [C₇H₇O₂]⁺ | Cleavage of ether bond, loss of ethyl group from ethoxy |

| 109 | [C₆H₅O₂]⁺ | Cleavage of ether bond, loss of ethoxy group |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

| 30 | [CH₂NH₂]⁺ | α-Cleavage (likely base peak) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands corresponding to its primary amine, aromatic ether, and hydrocarbon components. wpmucdn.com

N-H Stretching: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region. quora.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. spectroscopyonline.com These peaks are typically sharper than the broad O-H stretch of alcohols. libretexts.org

C-O Stretching: Aromatic ethers show a strong, characteristic C-O stretching absorption band. This typically appears around 1200-1250 cm⁻¹ for the Aryl-O stretch and a second band for the Alkyl-O stretch near 1000-1050 cm⁻¹. youtube.com

Aromatic C-H and C=C Stretching: The presence of the benzene ring is confirmed by aromatic C-H stretching vibrations, which appear as a group of weak to medium bands just above 3000 cm⁻¹, and C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: Absorptions due to the C-H stretching of the ethyl and ethoxy groups are found just below 3000 cm⁻¹.

Interactive Table 3.3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium (two bands) |

| 3010 - 3100 | C-H Stretch | Aromatic | Medium to Weak |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium to Strong |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine | Medium to Variable |

| 1450 - 1600 | C=C Ring Stretch | Aromatic | Medium (multiple bands) |

| 1200 - 1250 | C-O-C Asymmetric Stretch | Aromatic Ether | Strong |

| 1000 - 1050 | C-O-C Symmetric Stretch | Alkyl Ether | Strong |

| 690 - 900 | C-H Out-of-Plane Bend | Aromatic (substitution pattern) | Strong |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

For derivatives of this compound that are chiral and can be crystallized, single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure, including the absolute configuration. springernature.com This technique maps the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and torsional angles.

The determination of absolute configuration relies on the phenomenon of anomalous scattering (or resonant scattering). researchgate.neted.ac.uk When the X-ray wavelength is near an absorption edge of an atom in the crystal, small but measurable differences occur between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). Analysis of these differences allows for the unambiguous assignment of the correct enantiomer. The Flack parameter is a key value refined during the structure solution that indicates the correctness of the assigned absolute configuration; a value near zero confirms the assignment. nih.gov

Historically, this was challenging for molecules containing only light atoms (C, H, N, O). However, with modern diffractometers and computational methods, it is now routinely possible to determine the absolute configuration of organic molecules without the need for a heavy atom. researchgate.netmit.edu

Furthermore, the crystal structure reveals critical information about the solid-state packing, including intermolecular interactions such as hydrogen bonding (e.g., from the N-H donors to ether or amine acceptors) and π-π stacking between aromatic rings.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Analogs

For chiral analogs of this compound, Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for determining absolute configuration in the solution phase, providing a valuable alternative to X-ray crystallography, especially for non-crystalline samples. americanlaboratory.comresearchgate.net

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov Enantiomers of a chiral molecule produce mirror-image VCD spectra, meaning they have signals of equal magnitude but opposite signs. researchgate.net

The modern application of VCD involves a synergy between experimental measurement and theoretical calculation. researchgate.net The VCD spectrum of the chiral molecule is recorded experimentally. Concurrently, the theoretical VCD spectrum for one of the enantiomers (e.g., the R-enantiomer) is calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). nih.gov The absolute configuration of the experimental sample is assigned by comparing the signs and relative intensities of the experimental VCD bands to those of the calculated spectrum. A strong correlation confirms the configuration, while a mirror-image correlation indicates the opposite enantiomer. americanlaboratory.com This approach provides a reliable method for assigning the absolute stereochemistry of chiral molecules, including those with conformational flexibility. nih.govresearchgate.net

Theoretical and Computational Chemistry of 2 3 Ethoxyphenoxy Ethylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. For a molecule like 2-(3-ethoxyphenoxy)-ethylamine, these calculations would provide a foundational understanding of its chemical behavior at the atomic level.

The electronic structure of this compound is characterized by the interplay between the electron-donating ethoxy group, the aromatic phenoxy ring, and the nucleophilic ethylamine (B1201723) side chain. Molecular orbital analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity.

The HOMO is anticipated to be localized primarily on the phenoxy ring and the oxygen atom of the ethoxy group, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, would likely be distributed across the aromatic ring and the ethylamine moiety, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Table 1: Predicted Molecular Orbital Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating character |

| LUMO Energy | ~ 1.5 eV | Indicates electron-accepting potential |

| HOMO-LUMO Gap | ~ 8.0 eV | Suggests moderate chemical stability |

Note: The values presented are estimations based on calculations for analogous compounds and may vary depending on the computational method and basis set used.

Computational methods can predict the most likely sites of reaction and the energy barriers associated with chemical transformations. For this compound, the amine group is the primary site of basicity and nucleophilicity. Transition state analysis of potential reactions, such as N-acylation or N-alkylation, would involve calculating the energy of the transition state structure connecting reactants and products.

For instance, in a reaction with an electrophile, the nitrogen atom of the ethylamine group would be the initial point of interaction. Computational analysis of the reaction pathway would reveal the activation energy, providing insight into the reaction kinetics. The decomposition pathways of similar amine compounds have been studied computationally, often involving H2 elimination or 1,3-proton shifts researchgate.netmurdoch.edu.au.

The basicity of the amine group is a key chemical feature of this compound. The pKa value, a measure of basicity, can be predicted using computational methods that calculate the Gibbs free energy change of the protonation reaction in a simulated solvent environment. The predicted pKa for the conjugate acid of similar primary amines is typically in the range of 9-10. The phenoxy group is not expected to have significant acidic properties under normal conditions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their interactions with other molecules.

The flexibility of the ethylamine side chain and the ethoxy group allows this compound to adopt multiple conformations. Conformational analysis involves systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This analysis can be performed by rotating the key dihedral angles and calculating the corresponding energy.

The resulting energy landscape would likely show several low-energy conformers corresponding to different spatial arrangements of the ethylamine and ethoxy groups relative to the phenoxy ring nih.govfrontiersin.orgnih.govbiorxiv.orgbiorxiv.org. The global minimum energy conformation would represent the most stable structure of the molecule in the gas phase.

Table 2: Predicted Key Dihedral Angles for a Low-Energy Conformer of this compound

| Dihedral Angle | Predicted Value (degrees) | Description |

|---|---|---|

| C-O-C-C (ethoxy) | ~ 180° | Extended conformation of the ethoxy group |

| O-C-C-N (ethylamine) | ~ 60° (gauche) | A common low-energy conformation for ethylamines |

| C-C-O-C (phenoxy) | ~ 120° | Planarity with the aromatic ring |

Note: These are idealized values for a potential low-energy conformer. Actual values would be determined through detailed computational scans.

Understanding the intermolecular interactions of this compound is essential for predicting its physical properties and how it interacts with biological targets or other molecules in a mixture. The molecule can participate in several types of non-covalent interactions:

Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). The oxygen atoms of the ether linkages can also act as hydrogen bond acceptors.

π-Interactions: The aromatic phenoxy ring can engage in π-π stacking with other aromatic systems and cation-π interactions with positively charged species.

Molecular dynamics simulations can be used to study the behavior of multiple this compound molecules in a simulated environment (e.g., in a solvent) to observe how they aggregate and interact over time. These simulations provide a dynamic picture of the intermolecular forces at play nih.govresearchgate.net.

Density Functional Theory (DFT) Applications

DFT methods are employed to solve the many-electron Schrödinger equation by approximating the exchange-correlation energy, which accounts for the quantum mechanical effects of electron correlation and exchange. A common approach involves the use of hybrid functionals, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net Such calculations begin with the optimization of the molecule's ground-state geometry, which is a prerequisite for subsequent property predictions.

DFT calculations are instrumental in predicting various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By computing the second derivatives of the energy with respect to the atomic coordinates, one can determine the harmonic vibrational frequencies. nih.gov These theoretical frequencies can then be compared with experimental data to aid in the assignment of spectral bands.

A hypothetical table of predicted vibrational frequencies for this compound, based on DFT calculations, is presented below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | ~3050 | Medium to Weak |

| Aliphatic C-H Stretch (CH₂) | ~2950 | Strong |

| Aliphatic C-H Stretch (CH₃) | ~2870 | Strong |

| N-H Scissoring | ~1620 | Medium |

| Aromatic C=C Stretch | ~1580, ~1470 | Strong to Medium |

| Aryl-O Stretch | ~1240 | Strong |

| Alkyl-O Stretch | ~1120 | Strong |

| C-N Stretch | ~1050 | Medium |

Note: The data in this table is illustrative and based on typical values for similar functional groups, as direct computational results for this compound were not found in the searched literature.

Similarly, DFT can be used to predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculations would provide theoretical ¹H and ¹³C NMR chemical shifts for each unique nucleus in this compound. These predicted values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to confirm the molecular structure.

DFT is a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. mdpi.com This involves locating and characterizing the energies of reactants, products, transition states, and intermediates. The activation energy barrier, calculated as the energy difference between the transition state and the reactants, provides insight into the reaction kinetics.

For this compound, one could investigate various reactions, such as its synthesis or degradation pathways. For example, a common synthesis route might involve a Williamson ether synthesis, where 3-ethoxyphenol (B1664596) reacts with a 2-haloethylamine. DFT calculations could be used to model this S(_N)2 reaction, identifying the transition state and calculating the activation energy. Comparing the energy barriers for different potential pathways can help determine the most likely reaction mechanism.

Computational studies can also validate mechanisms by examining the electronic properties of the reacting species. nih.gov For instance, analysis of the molecular orbitals (HOMO and LUMO) and electrostatic potential maps can reveal the nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other reagents. In the case of this compound, the lone pair of electrons on the nitrogen atom of the amine group would be identified as a primary nucleophilic site.

Consider a hypothetical reaction involving the N-alkylation of this compound with an alkyl halide. A DFT study could model this reaction and provide the following energetic profile:

| Species | Relative Energy (kcal/mol) |

| Reactants (Amine + Alkyl Halide) | 0.0 |

| Transition State | +25.5 |

| Products (Alkylated Amine + HX) | -10.2 |

Note: The data in this table is hypothetical and serves as an example of the type of information that can be obtained from DFT studies on reaction mechanisms. Specific values would depend on the exact reactants and computational methods used.

By combining experimental observations with such computational results, a more comprehensive understanding of the reaction mechanism can be achieved. hmdb.ca This synergy allows for the rational design of new reactions with improved selectivity and efficiency.

Mechanistic Investigations of 2 3 Ethoxyphenoxy Ethylamine Interactions

Enzyme Interaction Mechanisms (In Vitro Studies)

Monoamine Oxidase Enzyme Interaction Mechanisms:There is no data regarding the interaction between 2-(3-Ethoxyphenoxy)-ethylamine and monoamine oxidase enzymes.

Further experimental research is required to elucidate the pharmacological and biochemical properties of this compound.

Structure-Activity Relationship (SAR) Studies on this compound Analogs

The exploration of the structure-activity relationship (SAR) of this compound analogs is crucial in understanding how modifications to its chemical structure influence its biological activity. These studies systematically alter parts of the molecule to identify key structural motifs responsible for its mechanistic interactions.

Correlation of Substituent Effects with Mechanistic Activity

Investigations into the analogs of phenoxyethylamine derivatives have revealed that the nature and position of substituents on the aromatic ring significantly impact their biological activity. While direct studies on this compound are limited, data from structurally related compounds, such as 2-(3,4-dimethoxyphenyl)ethylamine derivatives, provide valuable insights. For instance, the introduction of various acyl groups to the ethylamine (B1201723) side chain of 2-(3,4-dimethoxyphenyl)ethylamine resulted in a range of antiulcer activities. nih.gov One of the most significant enhancements in activity was observed with the addition of an N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride group. nih.gov

Further modifications to this lead compound indicated that the introduction of a carbamoyl (B1232498) group to the 2- or 3-position of the phenylamino (B1219803) moiety was well-tolerated, retaining comparable antiulcer activity. nih.gov In contrast, substitutions at other positions or with different functional groups often led to a decrease in activity. This suggests that the electronic and steric properties of the substituents on the phenyl ring play a critical role in the molecule's interaction with its biological target.

In a study of 2-phenoxybenzamide (B1622244) derivatives, it was found that the position of a piperazinyl substituent significantly influenced antiplasmodial activity. A para-substituted analog showed the highest activity, while the meta-substituted derivative was only moderately active. mdpi.com This highlights the importance of the substitution pattern on the phenoxy ring for biological efficacy.

The following interactive table summarizes hypothetical SAR data based on findings from analogous structures, illustrating the potential impact of various substituents on the mechanistic activity of this compound analogs.

| Analog | Substituent on Phenoxy Ring | Modification on Ethylamine Chain | Relative Mechanistic Activity (%) |

| 1 | None (Parent Compound) | None | 100 |

| 2 | 4-Fluoro | None | 120 |

| 3 | 2-Methoxy | None | 90 |

| 4 | 4-Nitro | None | 60 |

| 5 | None | N-Methyl | 110 |

| 6 | None | N,N-Dimethyl | 80 |

| 7 | 4-Fluoro | N-Methyl | 150 |

| 8 | 2-Methoxy | N,N-Dimethyl | 70 |

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the principles of SAR based on related compounds.

Stereochemical Influences on Biological Activity at the Molecular Level

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as enantiomers can exhibit different pharmacological and toxicological properties. wits.ac.zanih.gov This is because biological systems, such as enzymes and receptors, are chiral themselves and can interact differently with the stereoisomers of a drug. While specific studies on the stereochemistry of this compound were not identified, the principles of stereoisomerism are universally applicable.

For a molecule like this compound, if a chiral center is introduced, for example by substitution on the ethylamine side chain, it would exist as a pair of enantiomers (R and S forms). These enantiomers, despite having the same chemical formula and connectivity, have non-superimposable mirror-image structures. This difference in three-dimensional arrangement can lead to significant variations in their interaction with a chiral biological target.

In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereoselective uptake or interaction with the target is crucial for its biological function. nih.gov

The following interactive table presents hypothetical data on the influence of stereochemistry on the biological activity of a chiral analog of this compound, for instance, a derivative with a methyl group on the alpha-carbon of the ethylamine chain.

| Stereoisomer | Configuration | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| (R)-isomer | R | 50 | 120 |

| (S)-isomer | S | 500 | 1500 |

| Racemic Mixture | R/S | 275 | 810 |

Note: The data in this table is hypothetical and based on general principles of stereochemistry in drug action, as direct experimental data for this compound analogs is not available.

The resolution of racemic mixtures to isolate the more active enantiomer is a common strategy in drug development to improve the therapeutic index and reduce potential off-target effects. onyxipca.com

Applications in Chemical Biology and Advanced Materials Non Clinical Focus

Development as a Building Block in Complex Molecular Synthesis

In the realm of complex molecular synthesis, a "building block" is a molecule that represents a key structural unit, which can be readily incorporated into a larger, more complex molecule. An ideal building block possesses one or more reactive functional groups that allow for predictable and efficient coupling with other molecules.

2-(3-Ethoxyphenoxy)-ethylamine possesses two primary reactive sites: the terminal ethylamine (B1201723) group and the aromatic ring. The primary amine is a versatile nucleophile, suitable for a wide range of chemical transformations including amidation, alkylation, and reductive amination, allowing it to be connected to various molecular scaffolds. The phenoxy ring can potentially undergo electrophilic aromatic substitution, although this is less commonly exploited for coupling reactions compared to the amine.

While this structure is suited for such a role, specific examples of this compound being used as a building block for the synthesis of complex, non-clinical advanced materials or molecular systems are not extensively detailed in peer-reviewed literature. Its documented utility primarily lies as a precursor in multi-step syntheses of pharmacologically active molecules.

Role in Bio-orthogonal Chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov These reactions typically involve pairs of mutually and exclusively reactive functional groups. A prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." sunyempire.eduresearchgate.net This reaction forms a stable triazole linkage between a molecule bearing an azide (B81097) and another with a terminal alkyne. sunyempire.edu

For this compound to participate directly in CuAAC or other bio-orthogonal reactions, it would first need to be chemically modified to incorporate one of the required reactive handles, such as an azide or an alkyne. For instance, the primary amine could be acylated with a molecule containing a terminal alkyne, preparing it for a subsequent CuAAC reaction.

However, there is a lack of specific research in scientific databases demonstrating the derivatization of this compound for, or its subsequent use in, bio-orthogonal chemistry applications for non-clinical purposes like materials science or chemical biology probes.

Utility as Linker Molecules in Advanced Chemical Constructs (e.g., PROTACs, Antibody-Drug Conjugates - mechanistic focus)

PROTACs: A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker. nih.gov One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. fufaton.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. fufaton.com The linker's role is not merely to connect the two ligands; its composition and length are critical for enabling the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. google.com

ADCs: An ADC is a targeted therapeutic composed of a monoclonal antibody connected to a cytotoxic payload via a chemical linker. unifi.it The antibody directs the ADC to a specific antigen on the surface of target cells. google.com Following internalization, the linker is designed to release the cytotoxic payload, leading to cell death. google.com The linker must be stable in systemic circulation to prevent premature drug release but cleavable or degradable within the target cell.

The this compound structure contains a phenoxy-ethyl-amine motif that could theoretically serve as a component within a more extended linker system. Its aromatic and ether components would influence properties like rigidity, spacing, and solubility. Despite this theoretical potential, there are no specific, detailed studies in the scientific literature that identify this compound as a linker, or a component of a linker, in either PROTACs or ADCs. The design and synthesis of such linkers are typically empirical, and this specific moiety has not been highlighted as a privileged structure in published research.

Exploration in Chemosensory Research (Conceptual Frameworks)

Chemosensory research involves the study of how chemical stimuli are detected and transduced into physiological and behavioral responses. This includes taste, smell, and chemesthesis (the detection of chemical irritants). Structure-activity relationship (SAR) studies are often employed to understand how a molecule's chemical structure correlates with its ability to activate sensory receptors.

Phenethylamine derivatives, the broader chemical class to which this compound belongs, are known to interact with various biological receptors, including neurotransmitter receptors. SAR studies on phenethylamines have provided insights into the structural requirements for receptor binding and activation. For example, substitutions on the phenyl ring and modifications to the ethylamine side chain can dramatically alter a compound's affinity and efficacy for specific receptors.

Conceptually, the this compound scaffold could be used as a basis for exploring interactions with chemosensory receptors. The ethoxy group, the position of the phenoxy linkage, and the ethylamine chain are all features that could be systematically varied to probe the binding pockets of olfactory or gustatory receptors. However, a review of the current scientific literature does not reveal any specific studies focused on this compound within the context of chemosensory research or the development of novel materials based on chemosensory principles.

Advanced Analytical Methodologies for 2 3 Ethoxyphenoxy Ethylamine Research

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

As 2-(3-Ethoxyphenoxy)-ethylamine contains a chiral center, its enantiomers can exhibit different pharmacological or toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is of paramount importance in research. Chiral chromatography is the cornerstone technique for this purpose, with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being the most powerful and widely adopted methods. phenomenex.comphenomenex.comteledynelabs.com The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their individual assessment. phenomenex.com

Chiral HPLC is a versatile and robust method for the enantioseparation of primary amines. nih.gov The direct separation approach using a CSP is the most common and efficient strategy. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are particularly effective for a broad range of chiral compounds, including amines. phenomenex.com

The choice of mobile phase is critical for achieving optimal separation. Normal-phase (using solvents like hexane (B92381) and ethanol) or polar organic mode (using solvents like acetonitrile (B52724) and methanol) are frequently employed. chromatographyonline.com To improve peak shape and enhance resolution for basic compounds like this compound, acidic and/or basic additives are often incorporated into the mobile phase. nih.govchromatographyonline.com For instance, additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) can help to minimize peak tailing and improve enantioselectivity. chromatographyonline.com

Table 1: Illustrative HPLC Conditions for Chiral Separation of this compound

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Ethanol/Triethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 275 nm |

This table represents typical starting conditions for method development based on established protocols for chiral primary amines.

SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations. researchgate.netdiva-portal.org It utilizes supercritical carbon dioxide as the primary mobile phase, which is non-toxic and readily removed post-analysis. mt.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography. phenomenex.com

In SFC, a polar organic co-solvent, typically methanol (B129727) or ethanol, is mixed with the CO2 to modify the mobile phase strength and selectivity. chromatographyonline.com Similar to HPLC, additives are crucial for achieving good chromatography for amines. chromatographyonline.comeuropeanpharmaceuticalreview.com A combination of an acid and a base, such as trifluoroacetic acid and triethylamine, can significantly improve peak symmetry and resolution. chromatographyonline.com Chiral stationary phases developed for HPLC, particularly polysaccharide-based ones, are also widely and effectively used in SFC. researchgate.net

Table 2: Representative SFC Conditions for Enantiomeric Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Cellulose-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Dimensions | 150 mm x 4.6 mm, 3 µm |

| Mobile Phase | CO2 / Methanol with 0.2% Diethylamine (70:30, v/v) |

| Flow Rate | 3.0 mL/min |

| Backpressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 275 nm |

This table illustrates common SFC parameters used for the chiral analysis of amine compounds.

Advanced Mass Spectrometry for Quantitative and Qualitative Analysis in Research Matrices

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of this compound, offering exceptional sensitivity and specificity. nih.gov When coupled with a chromatographic inlet like HPLC or SFC, it provides a powerful platform for analyzing the compound in complex biological or environmental research matrices.

For qualitative analysis, high-resolution mass spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements of the parent ion and its fragments. nih.govresearchgate.net This data allows for the determination of the elemental composition, which is crucial for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass. nih.gov Fragmentation analysis (MS/MS) further elucidates the molecular structure by breaking the molecule into characteristic pieces.

For quantitative analysis, tandem mass spectrometry (MS/MS), typically performed on a triple quadrupole instrument, is the gold standard. nih.gov This technique operates in selected reaction monitoring (SRM) mode, where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented to produce a characteristic product ion. nih.gov Monitoring this specific transition provides exceptional selectivity and sensitivity, minimizing interference from matrix components. rug.nl The use of a stable isotope-labeled internal standard is standard practice to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.gov

Table 3: Hypothetical Mass Spectrometry Parameters for the Analysis of this compound

| Parameter | Description |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]+) | m/z 182.12 |

| SRM Transition for Quantification | 182.12 → 137.08 (Illustrative fragment from loss of ethylamine) |

| SRM Transition for Confirmation | 182.12 → 109.06 (Illustrative fragment from cleavage of ethoxy group) |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

This table provides representative m/z values for precursor and product ions that would be used in a quantitative SRM method.

Spectroscopic Quantification Methods in Research Settings

While chromatography coupled with mass spectrometry is often preferred for quantification in complex matrices, spectroscopic methods offer alternative approaches, particularly for the analysis of purer samples or in settings where LC-MS is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an inherently quantitative technique (qNMR). dss.go.thunibo.it The area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. unibo.it Therefore, by integrating the signals corresponding to this compound and comparing them to the integral of a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved without the need for a calibration curve. dss.go.th Proton NMR (¹H-NMR) is commonly used for this purpose.

UV-Visible (UV-Vis) Spectroscopy can also be employed for quantification. pnrjournal.com The presence of the phenoxy group in this compound provides inherent UV absorbance. digimat.in According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. iajps.com A calibration curve can be constructed by measuring the absorbance of several standards of known concentration at the wavelength of maximum absorbance (λmax). iajps.com For enhanced sensitivity and selectivity, especially at low concentrations, a chemical derivatization step may be employed. This involves reacting the primary amine group with a reagent to attach a highly absorbing chromophore, which shifts the analysis into a region with less interference and a stronger signal. researchgate.net

Table 4: Illustrative Spectroscopic Data for this compound

| Method | Parameter | Illustrative Value/Observation |

|---|---|---|

| ¹H-NMR | Chemical Shift (δ) | ~1.4 ppm (triplet, 3H, -OCH₂CH₃) |

| ~4.0 ppm (quartet, 2H, -OCH₂CH₃) | ||

| ~3.0 ppm (triplet, 2H, -CH₂NH₂) | ||

| ~4.1 ppm (triplet, 2H, -OCH₂CH₂-) | ||

| ~6.9-7.3 ppm (multiplet, 4H, Aromatic) | ||

| UV-Vis | λmax | ~275 nm (in Methanol) |

This table presents expected ¹H-NMR signals and a typical UV absorbance maximum for the compound's aromatic system.

Patent Landscape Analysis Focus on Synthetic Routes and Non Clinical Uses of 2 3 Ethoxyphenoxy Ethylamine and Analogs

Overview of Patent Filings for Synthesis of Aryloxyethylamines

The synthesis of aryloxyethylamines, a class of compounds that includes 2-(3-Ethoxyphenoxy)-ethylamine, has been a subject of considerable interest in the patent literature, primarily due to their utility as intermediates in the preparation of pharmaceutically active compounds. While patents specifically detailing the synthesis of this compound are not prominently featured, the broader patent landscape for aryloxyethylamines reveals several key synthetic strategies that are applicable to its preparation.

Historically, various methods have been patented for the synthesis of 2-alkoxyphenoxyethanamines. Some earlier methods involved the use of hazardous reagents and harsh reaction conditions. For instance, one patented two-step synthesis utilized chloroacetonitrile followed by a pressurized catalytic hydrogenation with a Raney cobalt catalyst, a process that is both dangerous and costly for industrial-scale production google.com. Another approach described in a Swiss patent involved the reaction of 2-methoxyphenoxyethylbromide with liquid ammonia (B1221849) in methanol (B129727) within an autoclave. This method, however, often resulted in the formation of di- and tri-substituted amine byproducts, leading to unsatisfactory yields and complicated isolation procedures google.com. A three-step synthesis disclosed in a U.S. patent employed halogenated substances and the toxic and flammable reagent hydrazine (B178648), making it unsuitable for large-scale manufacturing google.com.

More recent patents have focused on developing safer, more efficient, and cost-effective synthetic routes. A significant development has been the use of 2-alkyloxazolines. One patent describes a method for preparing 2-alkoxyphenoxyethanamines by reacting an ortho-substituted phenol (B47542) with a 2-alkyloxazoline to form a 2-alkoxyphenoxyethylacetamide intermediate. This intermediate is then hydrolyzed to yield the final aryloxyethylamine product. This process is advantageous as it utilizes readily available and less hazardous raw materials, making it suitable for industrial production google.com.

Another patented approach involves a one-pot synthesis method. For example, a Chinese patent discloses the synthesis of 2-(2-methoxyphenoxy)ethylamine from guaiacol, urea, and ethanolamine. This method innovatively bypasses the direct use of expensive 2-oxazolidone by synthesizing it in situ from urea and ethanolamine, which then reacts with guaiacol google.com.

The Gabriel synthesis has also been a recurring theme in the patent literature for producing aryloxyethylamines. This method typically involves the reaction of a phenoxyethyl halide with potassium phthalimide (B116566), followed by hydrolysis or hydrazinolysis to release the primary amine. However, this route can be lengthy and the use of hydrazine hydrate (B1144303) is a drawback due to its toxicity google.com.

The table below summarizes some of the key patented synthetic routes for aryloxyethylamines, which could be adapted for the synthesis of this compound.

| Synthetic Route | Key Reagents | Advantages | Disadvantages | Patent Reference |

| Reaction with 2-Alkyloxazolines | Substituted phenol, 2-alkyloxazoline | Safer reagents, suitable for industrial scale | Two-step process | EP1506156A1 google.com |

| One-Pot Synthesis | Guaiacol, urea, ethanolamine | Cost-effective, shorter route | Specific to 2-methoxy analog | CN113861047B google.com |

| Gabriel Synthesis | Phenoxyethyl halide, potassium phthalimide | Established method | Long route, use of toxic reagents | WO2009128088A2 google.com |

| Reaction with Liquid Ammonia | Phenoxyethyl bromide, liquid ammonia | Direct amination | Formation of byproducts, harsh conditions | CH 383 998 google.com |

| Reduction of Nitriles | Chloroacetonitrile, Raney cobalt | - | Hazardous reagents, high pressure | US 3,412,154 google.com |

Analysis of Novel Intermediates Disclosed in Patent Literature

A key aspect of the patent landscape for aryloxyethylamine synthesis is the disclosure of novel intermediates that can streamline the manufacturing process, improve yields, and enhance purity. A prominent example is the introduction of 2-alkoxyphenoxyethylacetamides as stable, isolable intermediates google.com.

In a patented process, the reaction of an ortho-substituted phenol with a 2-alkyloxazoline yields an N-[2-(alkoxyphenoxy)-ethyl]-acetamide. For the synthesis of the analogous 2-(2-ethoxyphenoxy)ethylamine, N-[2-(2-ethoxy-phenoxy)-ethyl]-acetamide is formed as an intermediate google.com. This acetamide can be easily isolated and purified before being hydrolyzed to the final amine product. The use of this intermediate avoids many of the issues associated with earlier synthetic methods, such as the formation of multiple amine substitution byproducts.

Another set of intermediates arises from the Gabriel synthesis and related approaches. For instance, N-(o-methoxyphenoxyethyl)-phthalimide is a key intermediate in a patented route to 2-(2-methoxyphenoxy)ethylamine google.com. Similarly, the synthesis of this compound via this route would proceed through the novel intermediate N-[2-(3-ethoxyphenoxy)ethyl]phthalimide .

The table below highlights some of the novel intermediates disclosed in the patent literature for the synthesis of aryloxyethylamines.

| Intermediate | Precursor | Synthetic Route | Significance | Patent Reference |

| 2-Alkoxyphenoxyethylacetamide | Substituted phenol and 2-alkyloxazoline | Reaction with 2-alkyloxazoline | Stable, isolable intermediate; avoids byproducts | EP1506156A1 google.com |

| N-(o-methoxyphenoxyethyl)-phthalimide | 2-(2-methoxyphenoxy)chloroethane and potassium phthalimide | Gabriel Synthesis | Key intermediate in a multi-step synthesis | CN109206328A google.com |

| 1-(2-chloroethoxy)-2-methoxybenzene | Guaiacol and 1,2-dichloroethane | Williamson Ether Synthesis | Precursor for Gabriel Synthesis | WO2009128088A2 google.comgoogle.com |

Patent Trends in Non-Clinical Applications and Derivatization Strategies

Patents involving this compound and its analogs often point towards their use as crucial building blocks in the synthesis of more complex molecules with specific non-clinical applications. A significant trend is their incorporation into compounds targeting adrenergic receptors.

Derivatives of aryloxyethylamines have been patented for their α-adrenergic blocking action . These compounds are explored for their potential in managing conditions such as hypertension and congestive heart failure. For example, sulfamoyl-substituted phenethylamine derivatives, which can be synthesized from aryloxyethylamines, have been the subject of patent claims for their α-adrenergic blocking properties.

Furthermore, aryloxyethylamines are key intermediates in the synthesis of patented β-receptor blocking agents. A notable example is Carvedilol, a non-selective beta-blocker. The synthesis of Carvedilol, as described in patents, involves the reaction of 4-(2,3-epoxypropoxy)-carbazole with an appropriate aryloxyethylamine, such as 2-(2-methoxyphenoxy)ethylamine google.com. By analogy, this compound could be used to generate novel Carvedilol analogs.

Another significant application is in the synthesis of Tamsulosin, an antagonist of α1A adrenoceptors. U.S. patents describe the use of 2-(2-ethoxyphenoxy)ethylamine in the preparation of Tamsulosin and its derivatives google.com. This highlights a clear derivatization strategy where the aryloxyethylamine moiety is a core component of the final active molecule.

The general trend in the patent literature is the derivatization of the primary amine of the aryloxyethylamine. This is often achieved through reactions with epoxides or other electrophilic species to introduce a propanolamine side chain or other functional groups that are crucial for the molecule's interaction with its biological target.

The table below summarizes the non-clinical applications and corresponding derivatization strategies for aryloxyethylamine analogs as seen in the patent literature.

| Non-Clinical Application Area | Derivatization Strategy | Example Patented Compound Class | Potential for this compound |

| α-Adrenergic Blockade | Incorporation into sulfamoyl-substituted phenethylamines | Sulfamoyl-substituted phenethylamine derivatives | Synthesis of novel α-blockers |

| β-Receptor Blockade | Reaction with epoxides to form aryloxypropanolamines | Carbazolyl-(4)-oxypropanolamines (e.g., Carvedilol) | Generation of new Carvedilol analogs |

| α1A Adrenoceptor Antagonism | Use as a key building block in multi-step synthesis | Benzenesulfonamide derivatives (e.g., Tamsulosin) | Development of novel Tamsulosin-like compounds |

Q & A

Q. Key factors affecting purity :

- Solvent selection : Ethanol or methanol improves solubility of intermediates .

- Work-up protocols : Acid-base extraction removes unreacted starting materials.

- Characterization : HPLC (≥98% purity) and ¹H/¹³C NMR (δ 1.35 ppm for ethoxy CH₃; δ 3.4–3.6 ppm for ethylamine CH₂) confirm structural integrity .

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound and its derivatives?

Answer:

- ¹H/¹³C NMR :

- Ethoxy group: Singlet at δ 1.35 ppm (CH₃) and quartet at δ 3.8–4.0 ppm (OCH₂) .

- Ethylamine chain: Multiplets at δ 2.7–3.1 ppm (NH₂-CH₂) and δ 3.4–3.6 ppm (O-CH₂) .

- IR spectroscopy : Stretching vibrations at 3350 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O-C ether), and 1600 cm⁻¹ (aromatic C=C) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 195 [M+H]⁺, with fragmentation patterns confirming the ethoxy and ethylamine moieties .

Advanced: How does the ethoxy group’s position on the phenyl ring influence the compound’s receptor binding affinity in serotoninergic systems?

Answer:

The ethoxy group at the 3-position enhances steric and electronic interactions with 5-HT2A/2C receptors compared to analogs (e.g., 4-ethoxy or fluorinated derivatives):

- Steric effects : 3-Ethoxy creates optimal van der Waals interactions in the receptor’s hydrophobic pocket, as shown in docking studies .